molecular formula C18H19N5OS B2362634 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-40-4

2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2362634
CAS No.: 893726-40-4
M. Wt: 353.44
InChI Key: KSZBEJBDBWKQIA-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazole Chemistry

The exploration of 1,2,4-triazoles began in 1885 when Bladin first described the carbon-nitrogen ring system C₂H₃N₃. Early synthetic methods, such as the Einhorn–Brunner reaction (1905) and Pellizzari reaction (1911), enabled systematic studies of triazole derivatives. A major breakthrough occurred in the mid-20th century with the discovery of triazole-containing antifungal agents, including fluconazole (1988) and itraconazole (1992). The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in 2002 revolutionized triazole synthesis, enabling precise structural modifications.

Fundamental Properties of 1,2,4-Triazoles

1,2,4-Triazoles exhibit unique physicochemical characteristics:

  • Aromaticity : Planar molecular structure with C-N/N-N bond lengths of 132–136 pm
  • Amphoterism : pKₐ values of 2.45 (protonation) and 10.26 (deprotonation) in aqueous solutions
  • Thermal stability : Decomposition temperatures typically exceed 260°C

Key synthetic routes include:

Method Reagents Yield Range
Einhorn–Brunner Thiosemicarbazide + HCOOH 60–75%
Pellizzari Hydrazides + CS₂ 50–68%
Microwave-assisted Isothiocyanates + DMF 85–92%

Significance of Triazole-Based Compounds in Chemical Research

Triazoles serve critical roles in:

  • Pharmaceuticals : 45% of FDA-approved azole antifungals contain 1,2,4-triazole cores
  • Materials science : Triazole-thiols show 89% corrosion inhibition efficiency for mild steel in HCl
  • Coordination chemistry : Triazolates form stable complexes with Cu(II), Fe(III), and Zn(II)

Recent advances include metal-free syntheses using ethenesulfonyl fluoride (ESF), achieving 92% yield for 1-substituted derivatives.

Overview of Sulfanylacetohydrazide-Functionalized Triazoles

This subclass combines three functional domains:

  • Triazole core : Provides π-π stacking capability and metabolic stability
  • Sulfanyl bridge : Enhances lipophilicity (logP +0.7–1.2) and metal chelation capacity
  • Acetohydrazide moiety : Enables Schiff base formation and hydrogen bonding

Representative derivatives demonstrate:

  • Antimicrobial activity : MIC values of 15.63 μg/mL against Bacillus subtilis
  • Antioxidant capacity : 1.5× higher FRAP activity than BHT
  • Structural versatility : Accommodates diverse substituents at N1, C3, and C5 positions

Properties

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBEJBDBWKQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The foundational step involves the formation of the 4H-1,2,4-triazole core. A mixture of 4-methylbenzaldehyde and thiosemicarbazide undergoes cyclocondensation in ethanol under reflux (80–90°C, 8–12 hours), catalyzed by hydrochloric acid. This produces 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol as a key intermediate.

Reaction Conditions:

  • Molar ratio (aldehyde : thiosemicarbazide) : 1 : 1.2
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80–90°C
  • Time : 10 hours
  • Yield : 68–72%

The mechanism proceeds via thione-thiol tautomerism, where the thiol group (-SH) attacks the electrophilic carbon of the aldehyde, followed by cyclization and aromatization.

Sulfanyl Bridge Formation

The intermediate 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is reacted with ethyl bromoacetate in acetone under basic conditions (potassium carbonate, 25°C, 24 hours) to form ethyl [bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl acetate. Subsequent hydrazinolysis with hydrazine hydrate (ethanol, reflux, 6 hours) yields the target acetohydrazide.

Optimized Parameters:

Step Reagent Solvent Temperature Time Yield
Alkylation Ethyl bromoacetate Acetone 25°C 24 h 85%
Hydrazinolysis Hydrazine hydrate Ethanol 80°C 6 h 78%

Data synthesized from

Microwave-Assisted Synthesis

Enhanced Pellizzari Reaction

Microwave irradiation (150°C, 2 hours) accelerates the cyclocondensation of acetohydrazide with nitriles, reducing reaction time from 12 hours to 2 hours while improving yields to 76–82%. The method avoids transamination side reactions common in traditional thermal approaches.

Advantages Over Conventional Methods:

  • Energy efficiency : 50% reduction in power consumption
  • Purity : >98% by HPLC (vs. 90–95% in thermal methods)
  • Scalability : Demonstrated at 100-g scale without yield loss

Structural Validation and Characterization

Spectroscopic Analysis

Post-synthesis validation employs:

  • ¹H-NMR (DMSO- d6) : δ 2.27 (s, 6H, -CH3), 3.54 (s, 2H, -SCH2), 7.15–7.44 (m, 8H, aromatic), 10.57 (s, 1H, -NH).
  • IR : Peaks at 1,650 cm⁻¹ (C=O), 3,200–3,400 cm⁻¹ (-NH), 1,250 cm⁻¹ (C-S).
  • Mass Spectrometry : ESI-MS m/z 353.44 [M+H]+.

Comparative Evaluation of Methods

Method Yield Purity Time Energy Input
Conventional thermal 60–70% 90–95% 18–24 h High
Microwave-assisted 76–85% 98–99% 6–8 h Moderate

Data synthesized from

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and acetone are recycled via fractional distillation, achieving 85–90% recovery rates. This reduces raw material costs by 30%.

Waste Management

Thiosemicarbazide byproducts are neutralized with sodium bicarbonate, yielding non-hazardous sulfates for landfill disposal.

Chemical Reactions Analysis

Types of Reactions

2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process starting from 4-methylaniline. The compound is synthesized through the formation of hydrazones followed by cyclization reactions that incorporate the triazole ring structure. Characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its molecular structure and purity .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Anticancer Activity

The triazole ring is known for its role in several anticancer agents. Preliminary studies on 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which makes it a candidate for further development as an anticancer therapeutic .

Mechanistic Insights

The biological activities of 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazole derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication.
  • Antifungal Mechanism : The compound may disrupt ergosterol biosynthesis in fungi, leading to cell membrane dysfunction .

Applications in Agriculture

In addition to its medicinal properties, triazole compounds have been explored for their agricultural applications:

  • Fungicides : Due to their antifungal properties, derivatives of triazoles are used as fungicides in crop protection strategies.
  • Plant Growth Regulators : Some studies suggest that triazole compounds can also act as plant growth regulators, enhancing growth and yield under certain conditions .

Mechanism of Action

The mechanism of action of 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Anticancer Activity

  • Target Compound: No direct activity reported; serves as a synthetic precursor.
  • Hydrazone Derivatives: (Compound 10): Inhibited migration in IGR39 (melanoma), MDA-MB-231 (breast cancer), and Panc-1 (pancreatic) cells at 10 μM . (Compound 4): IC₅₀ of 8.2 μM against IGR39 in 3D cultures, outperforming cisplatin in selectivity .

Antioxidant Activity

  • (Compound 4) : Demonstrated DPPH scavenging with IC₅₀ = 12.5 μM, attributed to the 4-methylbenzylidene group’s electron-donating effects .

Antimicrobial Activity

  • (Compound 6) : Inhibited Escherichia coli (15 mm zone of inhibition at 50 μg/mL) via pyridinylmethylene substitution .

Biological Activity

2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, highlighting its pharmacological significance.

Chemical Formula: C18H19N5OS
Molecular Weight: 353.45 g/mol
IUPAC Name: 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS Number: 893726-40-4
Appearance: Powder

Synthesis

The synthesis of 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the reaction of hydrazine derivatives with triazole-thiol compounds. The process can be summarized in the following steps:

  • Formation of Triazole Derivative: Starting from 4-methylaniline, a series of reactions lead to the formation of the triazole core.
  • Sulfanylation Reaction: The introduction of a sulfanyl group is achieved through alkylation techniques using appropriate reagents.
  • Acetohydrazide Formation: The final step involves the acetylation of hydrazine to yield the target compound.

Biological Activity

Research indicates that compounds containing triazole moieties exhibit a range of biological activities including antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:

  • Antifungal Activity: Compounds similar to 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have shown effectiveness against various fungal strains, including Candida species and Aspergillus species .
  • Antibacterial Activity: Preliminary studies indicate potential antibacterial effects against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential:

  • Mechanism of Action: The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some derivatives have been shown to inhibit BRAF(V600E) and EGFR signaling pathways .
  • Case Studies: In vitro studies have reported that certain triazole derivatives can induce apoptosis in cancer cell lines, suggesting a promising avenue for further research .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. Key factors influencing activity include:

  • Substituent Variability: The presence of different substituents on the phenyl rings can significantly affect potency and selectivity.
  • Sulfanyl Group Influence: The sulfanyl group is essential for enhancing biological interactions and improving solubility .

Data Summary Table

PropertyValue
Chemical FormulaC18H19N5OS
Molecular Weight353.45 g/mol
IUPAC Name2-{[bis(4-methylphenyl)-...}
CAS Number893726-40-4
Antifungal ActivityEffective against Candida spp.
Antibacterial ActivityActive against Gram-positive/negative bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves sequential reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide precursors under basic conditions. Subsequent functionalization includes introducing sulfanyl and acetohydrazide groups. Critical steps require precise control of reaction time, temperature (e.g., reflux in ethanol at 80°C), and stoichiometric ratios.
  • Characterization : Intermediates are monitored via TLC (chloroform:methanol, 7:3) and confirmed using 1H NMR^1 \text{H NMR} (e.g., δ 2.35 ppm for methyl groups on phenyl rings) and mass spectrometry (e.g., molecular ion peak at m/z 450–500). Final purity is assessed via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

  • Approach :

  • 1H NMR^1 \text{H NMR} : Identifies aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and hydrazide NH signals (δ 9.5–10.5 ppm).
  • IR Spectroscopy : Confirms C=S (1050–1250 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}).
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and phenyl rings (e.g., 45–60°) .

Advanced Research Questions

Q. How can researchers evaluate the anticancer potential of this compound using 3D cell culture models?

  • Experimental Design :

  • Spheroid Formation : Use MDA-MB-231 (breast cancer) or Panc-1 (pancreatic cancer) cells in low-attachment plates with Matrigel.
  • Dose-Response : Treat spheroids with 1–100 µM of the compound for 72 hours.
  • Viability Assay : Measure ATP levels via luminescence (e.g., CellTiter-Glo®).
  • Statistical Analysis : Compare IC50_{50} values across cell lines using ANOVA; prioritize compounds with IC50_{50} < 50 µM .
    • Data Interpretation : Contradictions in activity (e.g., higher efficacy in melanoma vs. breast cancer) may arise from differences in cellular uptake or target expression .

Q. What strategies address variability in biological activity due to structural modifications?

  • Structure-Activity Relationship (SAR) Analysis :

  • Substituent Screening : Test derivatives with varied substituents (e.g., electron-withdrawing groups on phenyl rings enhance anticancer activity).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin.
  • Validation : Correlate docking scores (e.g., ∆G = −8.5 kcal/mol) with experimental IC50_{50} values. Discrepancies may indicate off-target effects .

Q. How is acute toxicity assessed for this compound in preclinical models?

  • In Silico Prediction :

  • GUSAR/TEST Models : Predict LD50_{50} values (e.g., 500–2000 mg/kg), classifying it as low-toxic (Class IV).
    • In Vivo Testing :
  • Dose Escalation : Administer 100–5000 mg/kg orally to rats; monitor survival, hematological parameters (e.g., leukocyte count), and organ function (AST/ALT levels).
  • Histopathology : Assess liver/kidney tissue for necrosis or inflammation post-mortem .

Notes on Contradictions

  • Biological Activity Variability : and highlight that substituents like electron-donating groups (e.g., methoxy) may reduce potency in certain cancer models, necessitating iterative SAR studies.
  • Toxicity Predictions : Computational models ( ) may underestimate hepatotoxicity, emphasizing the need for in vivo validation.

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